molecular formula C11H17NO4 B13472108 tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate CAS No. 2378747-18-1

tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate

Cat. No.: B13472108
CAS No.: 2378747-18-1
M. Wt: 227.26 g/mol
InChI Key: UAPGGOOREDFMCD-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a dioxopiperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation , and various reducing agents for reduction reactions. Substitution reactions often involve nucleophiles and electrophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, the tert-butoxycarbonyl group is known to protect amino groups by forming carbamate derivatives, which can be cleaved under acidic conditions . This protection mechanism is crucial in peptide synthesis and other organic transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate is unique due to its specific structure, which combines a tert-butyl group, a methyl group, and a dioxopiperidine ring. This unique combination imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.

Properties

CAS No.

2378747-18-1

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl (2R)-2-methyl-4,6-dioxopiperidine-1-carboxylate

InChI

InChI=1S/C11H17NO4/c1-7-5-8(13)6-9(14)12(7)10(15)16-11(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1

InChI Key

UAPGGOOREDFMCD-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CC(=O)CC(=O)N1C(=O)OC(C)(C)C

Canonical SMILES

CC1CC(=O)CC(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.